Home > Products > Screening Compounds P109366 > methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate -

methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Catalog Number: EVT-5270072
CAS Number:
Molecular Formula: C20H17ClN2O5S
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One common approach involves the reaction of a thiourea derivative with an α-haloester or α-haloacid. [] This reaction typically proceeds via a nucleophilic substitution followed by intramolecular cyclization to form the thiazolidine ring.
  • Another method involves the reaction of a substituted benzaldehyde with thioglycolic acid to form a thiazolidine-4-one, which can then be further functionalized to obtain the desired compound. []
Chemical Reactions Analysis
  • Alkylation: The nitrogen atom at the 3-position of the thiazolidine ring can undergo alkylation reactions. []
  • Condensation reactions: The carbonyl groups of the thiazolidine ring can participate in condensation reactions with various nucleophiles, leading to the formation of imines, hydrazones, and other derivatives. [, ]
  • Ring opening: Under certain conditions, the thiazolidine ring can undergo hydrolysis or other ring-opening reactions, leading to the formation of linear products. []
Mechanism of Action
  • Antibacterial activity: These compounds have shown activity against both Gram-positive and Gram-negative bacteria. []
  • Anticancer activity: Some thiazolidine-2,4-diones have demonstrated promising anticancer activity against various cancer cell lines. []

rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate []

Compound Description: This chiral molecule exists as a racemate and features a thiazolidine ring. It exhibits intermolecular C—H⋯O hydrogen bonds, contributing to a two-dimensional network within its crystal structure [].

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid []

Compound Description: This compound serves as a drug candidate and has been studied for its metabolic transformations when exposed to specific actinomycetes strains []. This research highlights the potential for microbial biotransformation in generating mammalian metabolites of interest from drug-like molecules [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, Sprycel, BMS-345825) []

Compound Description: Dasatinib is a known drug (marketed as Sprycel, BMS-345825) investigated for its metabolic transformations through microbial biotransformation []. This research underscores the utility of microbial systems in producing significant human metabolites of drug candidates [].

2-N-alkyl(aryl)amino−5−methyl−4H−1,3−thiazin−4−ones []

Compound Description: This group of compounds represents a class of 1,3-thiazines synthesized via a new method involving addition-cyclization reactions of specific isothiocyanates with amines []. This synthesis pathway provides an alternative approach to obtaining these compounds [, ].

3,4−dihydro−5−methyl−2,4−dioxo−2H−1,3−thiazine []

Compound Description: This specific 1,3-thiazine derivative is generated through the addition reaction of specific alcohols with certain isothiocyanates [, ].

1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives []

Compound Description: These derivatives, specifically 2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (6a-r) exhibit potential inhibitory activity against CDK4 protein based on molecular docking studies []. This finding highlights their potential as targets for further research in related therapeutic areas [].

1-methyl-6-oxo-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile Derivatives (7a-o) []

Compound Description: These specific derivatives, part of the broader group mentioned earlier, are also identified as potential CDK4 protein inhibitors based on molecular docking analysis [].

methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates (3a-h) []

Compound Description: This series of compounds focuses on substituted 4-oxo-1,3-thiazolidines. These compounds demonstrate moderate activity against specific cancer cell lines and HIV [], indicating their potential as lead compounds for developing novel therapeutic agents [].

Methyl 2-{2-[3-chloro-4-oxo-1-(arylcarbonylamino)azetidin-2-yl]phenoxy}acetates (4a-e) []

Compound Description: This series explores substituted 2-oxoazetidines, which, along with 4-oxo-1,3-thiazolidines and 5-oxoimidazolines, have been extensively researched in medicinal chemistry due to their diverse biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties [].

methyl 2-(2-{[5-oxo-2-phenyl-1-(arylcarbonylamino)-2-imidazolin-4-ylidene]methyl}phenoxy)acetates (6a-i) []

Compound Description: These compounds belong to the 5-oxoimidazoline series, which are recognized for their broad range of biological activities and potential in medicinal chemistry []. Their inclusion in the research alongside 4-oxo-1,3-thiazolidines suggests a potential relevance to the target compound, though they do not directly share the 1,3-thiazolidine ring system [].

methyl 2-{2-[(5-oxo-2-phenyl-l-{[(arylamino)thioxomethyl]amino}-2-imidazolin-4-ylidene)methyl]phenoxy}acetates (7a-p) []

Compound Description: This set of compounds falls within the 5-oxoimidazoline group, recognized for its significant biological activities, particularly in medicinal chemistry research []. Despite not directly sharing the 1,3-thiazolidine ring system with methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate, their simultaneous investigation suggests a potential indirect relevance [].

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil []

Compound Description: This compound was identified as one of the bioactive compounds present in the ethanolic extract of Solanum americana leaves, which is traditionally used for managing various conditions including cancer, asthma and osteoarthritis [].

Methyl 4-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate []

Compound Description: This compound emerged as a potential inhibitor of Leishmania donovani's Transcription Initiation Factor Like Protein (LdTIF1) based on its high binding affinity observed in virtual screening studies []. This finding highlights its potential as a starting point for developing anti-leishmanial drugs [].

(2S)-3-(1H-indol-3-yl)-2-((4-phenylphenyl)sulfonylamino)propanoic acid []

Compound Description: This compound, identified through virtual screening, shows potential as an inhibitor of Leishmania donovani's Transcription Initiation Factor Like Protein (LdTIF1) []. This finding suggests its potential for further investigation in developing new treatments for leishmaniasis [].

5-((4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)methyl)-5-methyl-1,3-thiazolidine-2,4-dione []

Compound Description: This compound has been highlighted as a potential inhibitor of Leishmania donovani's Transcription Initiation Factor Like Protein (LdTIF1) based on its promising binding affinity in virtual screening studies []. This identification suggests its potential as a lead compound for developing anti-leishmanial therapies [].

(2R)-3-(1H-indol-3-yl)-2-((4-phenylphenyl)sulfonylamino)propanoic acid []

Compound Description: Identified through virtual screening, this compound is a potential inhibitor of Leishmania donovani's Transcription Initiation Factor Like Protein (LdTIF1) [], indicating its potential value in researching new treatments for leishmaniasis [].

((1R,4S)-4-(2-amino-6-(cyclopropylmethylamino)purin-9-yl)cyclopent-2-en-1-yl)methanol []

Compound Description: This compound, identified via virtual screening, exhibits potential as an inhibitor of Leishmania donovani's Transcription Initiation Factor Like Protein (LdTIF1) [], suggesting its potential value for further research in developing anti-leishmanial treatments [].

Substituted isothiuronium salts (1a-i) []

Compound Description: This series involves nine novel substituted isothiuronium salts, synthesized using 3-bromo-1-benzofurane-2(3H)-one and various thioureas. These salts, characterized by NMR, melting point analysis, HRMS, and elemental analysis, exhibit relative instability []. Their reactivity and subsequent transformation into substituted 2-imino-1,3-thiazolidin-4-ones and 2-amino-1,3-thiazoline-4-on under basic conditions are of particular interest [].

Substituted 2-imino-1,3-thiazolidin-4-ones (2a-h) and 2-amino-1,3-thiazoline-4-on (2i) []

Compound Description: These compounds, synthesized from the rearrangement of substituted isothiuronium salts, offer insight into tautomerism and isomerism within this class of molecules []. Their study provides a deeper understanding of the structural diversity and potential reactivity of 1,3-thiazolidine-4-ones [].

N-(4-methoxyphenyl)-S-(2-oxo-2,3-dihydro-1-benzofurane-3-yl)isothiuronium-bromide (1a) []

Compound Description: This specific isothiuronium salt undergoes rearrangement to yield 5-(2-hydroxyphenyl)-2-(4-methoxyphenylimino)-1,3-thiazolidin-4-one []. Investigating its kinetics and rearrangement mechanism under various conditions provides valuable information about the reactivity and behavior of this class of compounds [].

5-(2-hydroxyphenyl)-2-(4-methoxyphenylimino)-1,3-thiazolidin-4-one (2a) []

Compound Description: Formed through the rearrangement of a specific isothiuronium salt, this 1,3-thiazolidin-4-one derivative highlights the synthetic accessibility and potential transformations of this class of compounds []. Understanding its formation provides insights into the reactivity of related 1,3-thiazolidine-containing molecules [].

4-hydroxythiazoles (3a-i) []

Compound Description: This group of compounds, synthesized from the reaction of 3-bromo-1-benzofurane-2(3H)-one with aromatic thioamides, exists solely in the aromatic enol form, exhibiting notable fluorescence in various solvents []. Their spectral characteristics, influenced by the presence of the hydroxyl group, are of significant interest [].

4-hydroxythiazole (4) []

Compound Description: This specific 4-hydroxythiazole, lacking a hydroxyl group at the 2-position of the benzene ring, serves as a reference point for comparing spectral properties and understanding the influence of substituents on fluorescence behavior within this class of compounds [].

4-hydroxy-5-(2-hydroxyphenyl)-2-phenylsulfanyl-1,3-thiazoles (5a, b) []

Compound Description: These compounds, obtained by reacting 3-bromo-1-benzofurane-2(3H)-one with S-substituted dithiocarbamates, showcase the influence of substituents on keto-enol tautomerism within this class of molecules []. The presence of a methyl group (5a) leads to a mixture of keto and enol forms, while a nitro group (5b) favors the enol form exclusively [].

5-(2-hydroxyphenyl)-1,3-thiazolidin-2,4-dione (6) []

Compound Description: This compound, unexpectedly obtained from the reaction of 3-bromo-1-benzofurane-2(3H)-one with two different O-substituted thiocarbamates, highlights the potential for unexpected reaction pathways and product formation in heterocyclic chemistry [].

1,3-dihydro-2H-indol-2-ones (8a-i) []

Compound Description: These compounds, including six novel structures, are obtained through an Eschenmoser coupling reaction between 3-bromo-1,3-dihydro-2H-indol-2-one and aromatic thioamides []. This reaction pathway offers an alternative approach to synthesizing 1,3-dihydro-2H-indol-2-ones, highlighting the versatility of these compounds as synthetic targets [].

4-Amino-5-(1-methyl-ethyl)-2-(1,1-dimethyl-ethylamino-carbonyl)-2,4-dihydro-3H-1,2,4-triazol-3-one []

Compound Description: This compound is investigated for its herbicidal activity, particularly when combined with specific benzoate derivatives [].

1,1-dimethyl-2-oxo-2-(2-propenyloxy)ethyl 2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-trifluoro-methyl-1(2H)-pyrimidinyl)benzoate []

Compound Description: This specific benzoate derivative is studied for its potential use in herbicide formulations, particularly in combination with triazolinone derivatives []. This research highlights the development of new herbicidal mixtures to enhance efficacy [].

Properties

Product Name

methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

IUPAC Name

methyl 4-[(E)-[3-[(3-chloro-4-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate

Molecular Formula

C20H17ClN2O5S

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H17ClN2O5S/c1-27-16-8-7-14(10-15(16)21)22-11-23-18(24)17(29-20(23)26)9-12-3-5-13(6-4-12)19(25)28-2/h3-10,22H,11H2,1-2H3/b17-9+

InChI Key

QDPVCRFIGDDUQW-RQZCQDPDSA-N

SMILES

COC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O)Cl

Isomeric SMILES

COC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.